

Synonyms and alternative names for Acid Violet 49 in scientific literature

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Compound of Interest

Compound Name: Acid Violet 49

Cat. No.: B1666536

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An In-depth Technical Guide to **Acid Violet 49**: Synonyms, Properties, and Scientific Applications

This technical guide provides a comprehensive overview of **Acid Violet 49**, a synthetic dye with applications in various scientific fields. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its alternative names, key chemical properties, and established experimental protocols.

Synonyms and Alternative Names

Acid Violet 49 is known by a multitude of synonyms and trade names in scientific and commercial literature. Accurate identification is crucial for research and regulatory purposes. The following table summarizes its various identifiers.

Identifier Type	Value
CAS Number	1694-09-3[1][2][3][4]
C.I. Name	C.I. Acid Violet 49[5]
Colour Index	42640
Molecular Formula	C ₃₉ H ₄₀ N ₃ NaO ₆ S ₂ [1][4]
Molecular Weight	733.87 g/mol [1][4]
Alternate Names	Acid Violet 6B, Coomassie Violet, D and C Violet No. 1, Wool Violet, Acid Violet 5B, Acid Fast Violet 5BN, Acilan Violet S 4BN, Aizen Acid Violet 5BH, Atlantic Acid Violet 4BNS, Benzyl Violet 4B, Food Violet 2, Tertracid Brilliant Violet 6B[1][2][4]
IUPAC Name	Sodium;3-[[4-[[4-(dimethylamino)phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-N-ethylanilino]methyl]benzenesulfonate

Quantitative Data from Scientific Studies

This section presents quantitative data from key studies involving **Acid Violet 49**, focusing on its degradation and application in protein quantification.

Photocatalytic Degradation of Acid Violet 49

A study investigated the efficiency of various advanced oxidation processes for the degradation of **Acid Violet 49** in an aqueous solution. The following table summarizes the optimal conditions and degradation efficiencies achieved.

Parameter	Condition	Degradation Efficiency (%)
Initial Dye Concentration	50 mg/L	96
Catalyst	ZnO	96
Catalyst Dosage	0.9 g	96
H ₂ O ₂ Concentration	0.6 mL	96
pH	9	96
Irradiation Time	90 min	96

Reactivity in Total Urinary Protein Assay

Acid Violet 6B, a synonym for **Acid Violet 49**, has been evaluated for its use in measuring total urinary protein and compared with other common methods. The table below shows the correlation of the Acid Violet 6B method with the Coomassie Brilliant Blue (CBB) and Pyrogallol Red-Molybdate (PRM) methods in urine samples from diabetic patients.

Comparison	Correlation Equation	Correlation Coefficient (r)
Acid Violet 6B (y) vs. CBB (x)	$y = 1.243x + 3.61$	0.904
Acid Violet 6B (y) vs. PRM (x)	$y = 1.406x - 29.15$	0.786

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Protocol for Photocatalytic Degradation of Acid Violet 49

This protocol describes the experimental setup for the photodegradation of **Acid Violet 49** using a UV/H₂O₂/ZnO system.

Materials:

- **Acid Violet 49** stock solution (1000 mg/L)

- Zinc Oxide (ZnO) nanoparticles
- Hydrogen peroxide (H₂O₂) 30% (v/v)
- Hydrochloric acid (HCl) 0.1 M
- Sodium hydroxide (NaOH) 0.1 M
- UV reactor
- Distilled water

Procedure:

- Prepare a 100 mL working solution of **Acid Violet 49** with a concentration of 50 mg/L from the stock solution.
- Adjust the pH of the solution to 9 using 0.1 M HCl or 0.1 M NaOH.
- Add 0.9 g of ZnO nanoparticles to the solution.
- Add 0.6 mL of 30% H₂O₂ to the solution.
- Place the solution in the UV reactor.
- Irradiate the solution with UV light for 90 minutes.
- Monitor the degradation of the dye periodically using a suitable analytical method (e.g., UV-Vis spectrophotometry).

Protocol for Total Urinary Protein Measurement using Acid Violet 6B

This protocol outlines the procedure for quantifying total protein in urine samples using the Acid Violet 6B method.

Materials:

- Acid Violet 6B reagent
- Urine samples
- Protein standard (e.g., human serum albumin)
- Spectrophotometer

Procedure:

- Prepare a standard curve using known concentrations of the protein standard.
- For each urine sample and standard, mix a small volume of the sample with the Acid Violet 6B reagent according to the manufacturer's instructions.
- Incubate the mixture for the recommended time to allow for color development.
- Measure the absorbance of the samples and standards at the specified wavelength using the spectrophotometer.
- Determine the protein concentration in the urine samples by comparing their absorbance to the standard curve.

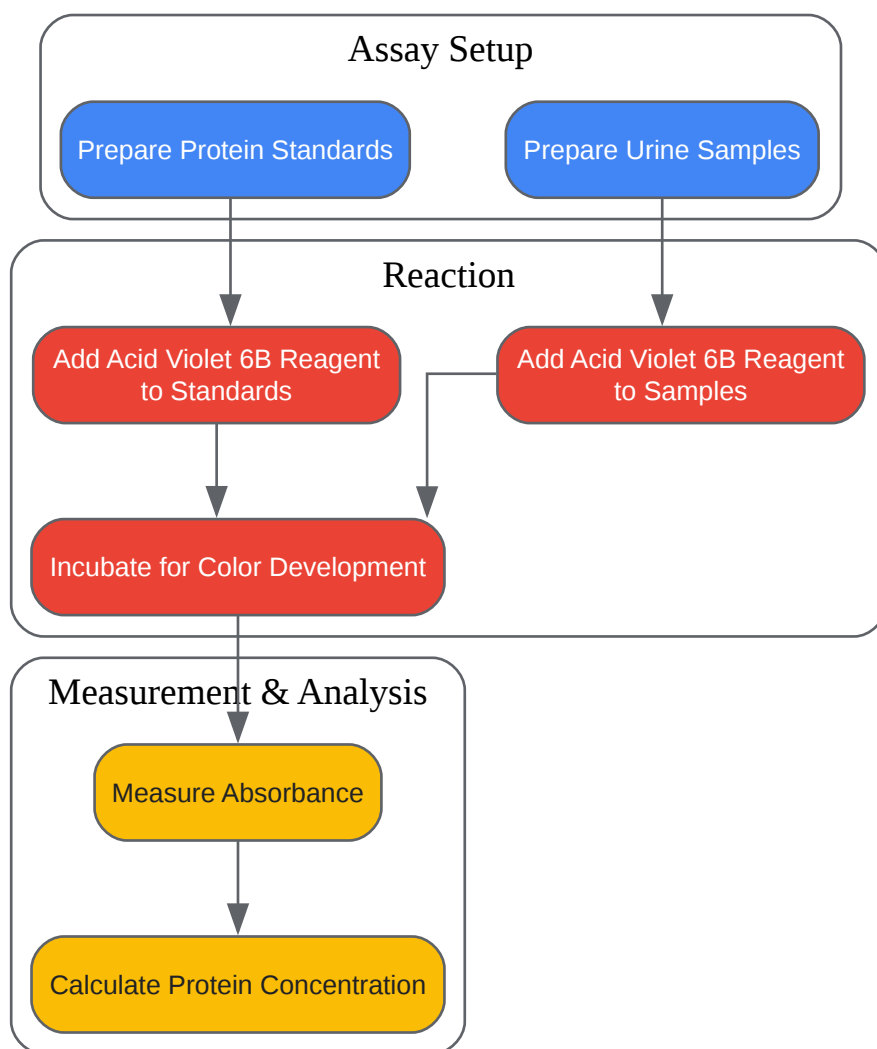
Visualizations of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows described in this guide.



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Caption: Experimental workflow for the photocatalytic degradation of **Acid Violet 49**.



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Caption: Experimental workflow for the total urinary protein assay using Acid Violet 6B.

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